Stat3-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

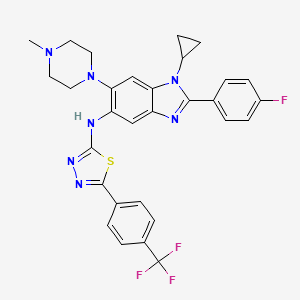

2D Structure

3D Structure

Properties

Molecular Formula |

C30H27F4N7S |

|---|---|

Molecular Weight |

593.6 g/mol |

IUPAC Name |

N-[1-cyclopropyl-2-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)benzimidazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C30H27F4N7S/c1-39-12-14-40(15-13-39)25-17-26-24(35-27(41(26)22-10-11-22)18-4-8-21(31)9-5-18)16-23(25)36-29-38-37-28(42-29)19-2-6-20(7-3-19)30(32,33)34/h2-9,16-17,22H,10-15H2,1H3,(H,36,38) |

InChI Key |

OOARMSSXPHSBDL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=N3)C4=CC=C(C=C4)F)C5CC5)NC6=NN=C(S6)C7=CC=C(C=C7)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Stat3-IN-20: A Technical Guide to its Binding Affinity with the STAT3 SH2 Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and apoptosis. Its persistent activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Stat3-IN-20 is a selective inhibitor of STAT3, targeting its Src Homology 2 (SH2) domain to disrupt its downstream signaling cascade. This technical guide provides an in-depth overview of the binding affinity of this compound to the STAT3 SH2 domain, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Binding Affinity and Potency of this compound

This compound demonstrates potent inhibition of STAT3 activity. While a specific dissociation constant (Kd) for the direct binding of this compound to the STAT3 SH2 domain is not prominently reported in the available scientific literature, its inhibitory potency has been quantified through its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | STAT3 | Biochemical Assay | 0.65 |

This IC50 value indicates that this compound effectively inhibits STAT3 activity at a sub-micromolar concentration, highlighting its potential as a powerful research tool and a lead compound for drug development.

Mechanism of Action: Targeting the STAT3 SH2 Domain

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors. This event triggers the activation of Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor's cytoplasmic tail. The STAT3 protein, via its SH2 domain, recognizes and binds to these phosphotyrosine motifs. This recruitment leads to the phosphorylation of STAT3 itself at tyrosine 705 (Tyr705). Phosphorylated STAT3 monomers then dimerize through reciprocal SH2 domain-phosphotyrosine interactions. These STAT3 dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.

This compound exerts its inhibitory effect by directly binding to the SH2 domain of STAT3. This competitive binding prevents the recruitment of STAT3 to phosphorylated receptors and blocks the subsequent phosphorylation and dimerization of STAT3 monomers. Consequently, the nuclear translocation of STAT3 and its transcriptional activity are inhibited.

Experimental Protocols for Binding Affinity Determination

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Principle: A fluorescently labeled peptide corresponding to a high-affinity binding motif for the STAT3 SH2 domain (e.g., a phosphopeptide derived from the gp130 receptor) is used. When this small, labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger STAT3 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the labeled peptide for binding to the SH2 domain will displace the peptide, causing a decrease in fluorescence polarization.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human STAT3 protein in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

Prepare a stock solution of a fluorescently labeled phosphopeptide (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2) in the same assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black microplate, add the STAT3 protein to a final concentration of approximately 100-200 nM.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no STAT3 protein (minimum polarization).

-

Incubate the plate at room temperature for 15-30 minutes to allow for protein-inhibitor interaction.

-

Add the fluorescently labeled phosphopeptide to a final concentration of approximately 10-20 nM.

-

Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide is known.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

Principle: One binding partner (e.g., STAT3 protein) is immobilized on a gold-coated sensor chip. A solution containing the other binding partner (e.g., this compound) is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons. This change is proportional to the mass of analyte bound.

Experimental Workflow:

Downstream Targets of STAT3 Inhibition by Stat3-IN-20: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in numerous cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream molecular targets affected by the inhibition of STAT3, with a focus on the effects of STAT3 inhibitors. Due to the limited specific data available for a compound designated "Stat3-IN-20," this document will focus on the well-characterized and structurally related STAT3 inhibitors, S3I-201 (NSC 74859) and BP-1-102 , as representative examples to elucidate the consequences of STAT3 inhibition. This guide will delve into the modulated signaling pathways, present quantitative data on target gene and protein expression changes, and provide detailed experimental protocols for key assays used in the characterization of STAT3 inhibitors.

Introduction: STAT3 Signaling and Its Role in Oncogenesis

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a critical role in relaying signals from cytokines and growth factors to the nucleus, where it modulates the expression of a wide array of genes.[1][2] The canonical activation of STAT3 involves phosphorylation at tyrosine 705 (Y705), leading to homodimerization, nuclear translocation, and DNA binding.[2] Persistent activation of STAT3 is observed in a multitude of cancers and is associated with the promotion of tumor cell proliferation, survival, angiogenesis, and immune evasion.[3][4] Consequently, the development of small molecule inhibitors targeting STAT3 has become a significant focus in cancer drug discovery.

Mechanism of Action of STAT3 Inhibitors: S3I-201 and BP-1-102

S3I-201 and its analog BP-1-102 are small molecules designed to inhibit STAT3 activity.[1][5][6][7] They are thought to function by binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent dimerization, which is a critical step for its activation and transcriptional function.[6][8] However, it is crucial to note that recent studies have revealed that S3I-201 can act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other intracellular proteins.[9] This finding suggests that its biological effects may not be solely attributable to specific STAT3 inhibition and highlights the importance of careful experimental validation.

Signaling Pathway of STAT3 Inhibition

The inhibition of STAT3 by compounds like S3I-201 and BP-1-102 disrupts the normal STAT3 signaling cascade, leading to the downregulation of its target genes. The following diagram illustrates the canonical STAT3 pathway and the point of intervention by these inhibitors.

Caption: Canonical STAT3 signaling pathway and the inhibitory action of S3I-201/BP-1-102.

Downstream Targets of STAT3 Inhibition

The inhibition of STAT3 leads to the altered expression of a multitude of downstream target genes that are critical for tumor progression. These genes are primarily involved in cell cycle regulation, apoptosis, and angiogenesis.

Cell Cycle Progression

STAT3 promotes cell cycle progression by upregulating the expression of key regulatory proteins. Inhibition of STAT3 has been shown to downregulate these targets, leading to cell cycle arrest.

-

Cyclin D1: A crucial regulator of the G1/S phase transition. STAT3 directly binds to the CCND1 promoter to activate its transcription.[10][11] Inhibition of STAT3 by S3I-201 and BP-1-102 results in a significant reduction in Cyclin D1 protein levels.[2][5][6]

-

c-Myc: A proto-oncogene that plays a central role in cell proliferation and growth. STAT3 can induce the expression of c-Myc.[1][10] Treatment with STAT3 inhibitors leads to decreased c-Myc expression.[1][2]

Apoptosis

A key oncogenic function of STAT3 is the promotion of cell survival through the upregulation of anti-apoptotic proteins. Inhibition of STAT3 can sensitize cancer cells to apoptosis.

-

Bcl-2 and Bcl-xL: Anti-apoptotic proteins of the Bcl-2 family that prevent the release of cytochrome c from mitochondria. STAT3 activation leads to increased expression of Bcl-2 and Bcl-xL.[12][13] S3I-201 and BP-1-102 have been shown to decrease the expression of these proteins, thereby promoting apoptosis.[5][6][14]

-

Survivin: A member of the inhibitor of apoptosis (IAP) family that is often overexpressed in cancer. STAT3 directly regulates the expression of the BIRC5 gene, which encodes survivin.[2][5] Inhibition of STAT3 leads to reduced survivin levels.[2][5]

Angiogenesis

STAT3 contributes to tumor angiogenesis by promoting the expression of pro-angiogenic factors.

-

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates the formation of new blood vessels. STAT3 can bind to the VEGF promoter and enhance its transcription.[13] Inhibition of STAT3 has been shown to reduce VEGF expression.[1][13]

Quantitative Data on Downstream Target Modulation

The following tables summarize the quantitative effects of STAT3 inhibitors on the expression of key downstream targets and their efficacy in various cancer cell lines.

Table 1: Effect of STAT3 Inhibitors on Downstream Target Protein Expression

| Target Protein | Inhibitor | Cell Line | Concentration | Change in Expression | Reference |

| Cyclin D1 | S3I-201 | MDA-MB-231 (Breast) | 100 µM | Decreased | [6] |

| Cyclin D1 | BP-1-102 | AGS (Gastric) | 6 µM | Decreased | [2] |

| c-Myc | BP-1-102 | T-ALL cell lines | Gradient | Decreased | [1] |

| c-Myc | BP-1-102 | AGS (Gastric) | 6 µM | Decreased | [2] |

| Bcl-xL | S3I-201 | MDA-MB-231 (Breast) | 100 µM | Decreased | [5][6] |

| Bcl-2 | BP-1-102 | U251 & A172 (Glioma) | 10.51 & 8.534 µM | Decreased | [14] |

| Survivin | S3I-201 | MDA-MB-231 (Breast) | 100 µM | Decreased | [5][6] |

| Survivin | BP-1-102 | AGS (Gastric) | 6 µM | Decreased | [2] |

| VEGF | BP-1-102 | T-ALL cell lines | Gradient | Decreased | [1] |

Table 2: IC50 Values of STAT3 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| S3I-201 | Various | Wide range | 37.9 - 82.6 | [5] |

| S3I-201 | MDA-MB-435 | Breast | ~100 | [15] |

| S3I-201 | MDA-MB-453 | Breast | ~100 | [15] |

| S3I-201 | MDA-MB-231 | Breast | ~100 | [15] |

| BP-1-102 | U251 | Glioma | 10.51 | [14] |

| BP-1-102 | A172 | Glioma | 8.534 | [14] |

| BP-1-102 | General (in vitro DNA binding) | - | 6.8 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of STAT3 inhibitors.

Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of specific proteins in cell lysates following treatment with a STAT3 inhibitor.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-Cyclin D1, anti-Bcl-2, anti-pSTAT3, anti-STAT3) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of the STAT3 inhibitor or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Experimental Workflow for Western Blot Analysis

Caption: A streamlined workflow for Western blot analysis.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if STAT3 directly binds to the promoter regions of its putative target genes.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease

-

Anti-STAT3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting specific promoter regions

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody or a control IgG overnight.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

qPCR Analysis: Use quantitative PCR with primers specific to the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of STAT3 on a specific gene promoter.

Materials:

-

Luciferase reporter plasmid containing the promoter of a STAT3 target gene upstream of the luciferase gene.

-

Control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control reporter plasmid.

-

Inhibitor Treatment: Treat the transfected cells with the STAT3 inhibitor or vehicle control.

-

Cell Lysis: Lyse the cells according to the reporter assay system protocol.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

The inhibition of STAT3 signaling presents a promising strategy for cancer therapy. While specific information on "this compound" is scarce, the analysis of related inhibitors like S3I-201 and BP-1-102 provides a clear framework for understanding the downstream consequences of STAT3 blockade. These inhibitors effectively downregulate key genes involved in cell cycle progression, apoptosis, and angiogenesis, leading to anti-tumor effects in various cancer models. However, the potential for off-target effects, as highlighted by the non-selective alkylating activity of S3I-201, underscores the necessity for rigorous validation of any new STAT3 inhibitor. The experimental protocols detailed in this guide provide a robust foundation for researchers to investigate the efficacy and mechanism of action of novel STAT3-targeting compounds. Future research should focus on developing highly specific and potent STAT3 inhibitors and further elucidating the complex network of downstream targets to optimize their therapeutic application.

References

- 1. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

The Discerning Inhibition of STAT3: A Technical Guide to the Selectivity of Stat3-IN-20

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspect of selectivity for the STAT3 inhibitor, Stat3-IN-20. While direct quantitative data for this compound's selectivity across the entire STAT protein family is not publicly available, this document provides a comprehensive overview of the principles and methodologies used to assess the selectivity of potent STAT3 inhibitors. By examining data from analogous highly selective STAT3 inhibitors, we can infer the expected performance and analytical framework for this compound.

This compound is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), targeting its SH2 domain with an IC50 of 0.65 μM. This inhibition disrupts STAT3 phosphorylation, subsequent dimerization, nuclear translocation, and downstream gene transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells characterized by STAT3 overactivation.

Data Presentation: Selectivity of STAT3 Inhibitors

Achieving selectivity for STAT3 over other STAT family members is paramount in the development of targeted therapies. The high degree of structural homology among STAT proteins, particularly in the SH2 domain, presents a significant challenge. The following table summarizes the selectivity profiles of other well-characterized, potent STAT3 inhibitors, which serves as a benchmark for the anticipated selectivity of this compound.

| Inhibitor | Target | Measurement | Value | Selectivity Profile | Reference |

| This compound | STAT3 | IC50 | 0.65 µM | Selective for STAT3 | --INVALID-LINK-- |

| YY002 | STAT3 (SH2 Domain) | KD | 2.24 ± 0.55 nM | High selectivity against other STAT family proteins (no significant binding) | [1] |

| WB436B | STAT3 | Binding Affinity | Not specified | Selectively binds to STAT3 over other STAT family proteins | [2][3] |

| S3I-201 | STAT3 | IC50 (DNA-binding) | 86 µM | Low activity towards STAT1 and STAT5 | --INVALID-LINK-- |

| Stattic | STAT3 | IC50 | 5.1 µM | Highly selective over STAT1 | --INVALID-LINK-- |

Experimental Protocols

The determination of inhibitor selectivity relies on a suite of robust biochemical and cell-based assays. The following are detailed methodologies for key experiments frequently cited in the evaluation of STAT3 inhibitors.

Microscale Thermophoresis (MST)

Objective: To quantify the binding affinity of an inhibitor to STAT3 and other STAT proteins.

Methodology:

-

Protein Preparation: Purified recombinant STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6) are fluorescently labeled according to the manufacturer's protocols.

-

Sample Preparation: A series of dilutions of the test compound (e.g., this compound) are prepared in a suitable buffer.

-

Binding Reaction: The labeled STAT protein is mixed with each dilution of the test compound and incubated to reach binding equilibrium.

-

MST Analysis: The samples are loaded into capillaries and analyzed using an MST instrument. The movement of the fluorescently labeled protein along a microscopic temperature gradient is measured. Changes in this thermophoretic movement upon ligand binding are used to determine the dissociation constant (KD).[1]

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration, and the data are fitted to a binding model to calculate the KD value.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics and affinity of an inhibitor to STAT3.

Methodology:

-

Chip Preparation: A sensor chip is functionalized by immobilizing purified recombinant STAT3 protein onto the surface.

-

Binding Analysis: A solution containing the test compound is flowed over the sensor chip surface. The binding of the compound to the immobilized STAT3 protein causes a change in the refractive index at the surface, which is detected by the SPR instrument and measured in resonance units (RU).

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by monitoring the change in RU over time during the association and dissociation phases.

-

Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.[1]

Luciferase Reporter Assay

Objective: To assess the inhibitory effect of a compound on STAT3-mediated gene transcription in a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable cell line is co-transfected with a luciferase reporter plasmid containing STAT3-responsive elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test inhibitor.

-

STAT3 Activation: Cells are stimulated with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce the STAT3 signaling cascade.

-

Lysis and Luminescence Measurement: After a defined incubation period, the cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized activity is then used to determine the IC50 value of the inhibitor.[1]

Visualizations

STAT3 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK-STAT3 signaling pathway and highlights the inhibitory action of this compound.

Caption: Canonical STAT3 signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Determining STAT Inhibitor Selectivity

The logical flow for assessing the selectivity of a novel STAT3 inhibitor is depicted below.

Caption: Workflow for evaluating the selectivity of a STAT3 inhibitor.

References

In Vitro Efficacy of Stat3-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in promoting cell proliferation, survival, and angiogenesis. Stat3-IN-20 is a small molecule inhibitor designed to target the STAT3 signaling pathway. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Efficacy Data

The in vitro potency of this compound has been evaluated through biochemical and cell-based assays, demonstrating its inhibitory effects on STAT3 function and cancer cell proliferation.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | STAT3 | IC50 | 0.65 µM | [1] |

| Cell Proliferation Assay | DU145 (Prostate Cancer) | IC50 | 2.97 µM | [1] |

| Cell Proliferation Assay | MDA-MB-231 (Breast Cancer) | IC50 | 3.26 µM | [1] |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the SH2 domain of the STAT3 protein. This interaction is critical as the SH2 domain is responsible for the dimerization of STAT3 monomers upon phosphorylation. By occupying this domain, this compound effectively prevents the formation of functional STAT3 dimers. Consequently, the downstream events of the STAT3 signaling cascade are disrupted, including the translocation of STAT3 into the nucleus and the subsequent transcription of its target genes, which are essential for tumor cell survival and proliferation.[1]

Experimental Protocols

Biochemical Assay: Fluorescence Polarization

This assay quantitatively measures the binding affinity of this compound to the STAT3 SH2 domain.

Principle: A fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain is used. When the probe is bound to the larger STAT3 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an inhibitor that competes for the same binding site, the probe is displaced, tumbles more rapidly, and results in a lower polarization signal.

Protocol:

-

Reagents and Materials:

-

Recombinant human STAT3 protein

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a microplate, add the assay buffer, fluorescently labeled phosphopeptide probe (at a final concentration typically in the low nanomolar range), and recombinant STAT3 protein (at a concentration sufficient to yield a significant polarization window).

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assay: Cell Proliferation (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Lines and Reagents:

-

DU145 or MDA-MB-231 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate spectrophotometer

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Selectivity and Downstream Effects

While specific data on the selectivity of this compound against other STAT family members is not yet publicly available, its mechanism of action through binding to the highly conserved SH2 domain suggests that further investigation into its selectivity profile is warranted.

The inhibition of STAT3 phosphorylation and nuclear translocation by this compound is expected to lead to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, c-Myc, and Cyclin D1. Future studies employing techniques like quantitative PCR (qPCR) and Western blotting would be valuable to confirm the specific downstream effects of this compound on these and other relevant genes in various cancer cell lines.

Conclusion

This compound demonstrates potent in vitro efficacy as a STAT3 inhibitor, effectively targeting the SH2 domain to disrupt STAT3 signaling and inhibit the proliferation of cancer cells. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future investigations should focus on elucidating its selectivity profile and comprehensively characterizing its impact on downstream gene expression to fully understand its mechanism of action and potential for clinical translation.

References

An In-depth Technical Guide to the Early Research Applications of a Novel STAT3 Inhibitor

This technical guide provides a comprehensive overview of the preclinical evaluation of a potent and selective Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. The data and methodologies presented are based on early research applications designed to characterize its mechanism of action, potency, selectivity, and therapeutic potential, particularly in the context of pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Quantitative Data Summary

The inhibitory activity and binding affinity of the STAT3 inhibitor were quantified through various in vitro assays. The data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity

| Assay Type | Cell Line / Target | IC50 (µM) |

| STAT3 Inhibition (Biochemical) | STAT3 | 0.65 |

| Antiproliferative Activity | DU145 (Prostate Cancer) | 2.97 |

| Antiproliferative Activity | MDA-MB-231 (Breast Cancer) | 3.26 |

| STAT3 Dependent Luciferase Reporter | HEK293T | YY002: ~0.05 |

| Cell Viability (MTS Assay) | Capan-2 (Pancreatic Cancer) | YY002: ~0.1 |

Note: Data for Stat3-IN-20 is presented alongside YY002, a structurally distinct and highly potent STAT3 inhibitor, for comparative purposes where available in the public domain. The majority of detailed experimental data pertains to YY002.

Table 2: Binding Affinity and Selectivity

| Assay Type | Target Protein | Binding Affinity (KD) | Notes |

| Microscale Thermophoresis (MST) | STAT3 (SH2 Domain) | 2.24 ± 0.55 nM | High-affinity binding to the target domain. |

| Microscale Thermophoresis (MST) | STAT3 (full length) | 18.27 ± 4.04 nM | Strong binding to the full-length protein. |

| Surface Plasmon Resonance (SPR) | STAT3 | High Affinity | Confirms direct binding. |

| Selectivity Panel (MST) | Other STATs | No significant binding | Demonstrates high selectivity for STAT3. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis

This protocol is used to detect the phosphorylation status of STAT3 and the expression levels of downstream target proteins.

-

Cell Lysis: Pancreatic cancer cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by 8–12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3 Tyr705 and Ser727), and other downstream targets.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in response to inhibition.

-

Cell Transfection: HEK293T cells are transiently co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Compound Treatment: After overnight incubation, cells are treated with varying concentrations of the STAT3 inhibitor.

-

STAT3 Activation: STAT3 is activated by treating the cells with Interleukin-6 (IL-6) at a concentration of 20 ng/mL.

-

Luciferase Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

Surface Plasmon Resonance (SPR) Assay

SPR is utilized to measure the direct binding of the inhibitor to the STAT3 protein.

-

Chip Immobilization: Recombinant full-length human STAT3 protein is immobilized on a CM5 sensor chip using standard amine-coupling chemistry.

-

Analyte Injection: The STAT3 inhibitor, at various concentrations, is injected over the sensor chip surface.

-

Binding Measurement: The association and dissociation of the inhibitor to the immobilized STAT3 are monitored in real-time.

-

Data Analysis: The binding kinetics and affinity (KD) are calculated from the sensorgram data.

Microscale Thermophoresis (MST) Assay

MST is another biophysical technique used to quantify the binding affinity between the inhibitor and STAT3.

-

Protein Labeling: The STAT3 protein (both the SH2 domain and full-length protein) is fluorescently labeled.

-

Sample Preparation: A fixed concentration of the labeled STAT3 is mixed with a serial dilution of the inhibitor.

-

MST Measurement: The samples are loaded into capillaries, and the movement of the fluorescently labeled protein along a microscopic temperature gradient is measured. Changes in this movement upon inhibitor binding are used to determine the binding affinity (KD).

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of the STAT3 inhibitor in a living organism.

-

Tumor Implantation: Human pancreatic cancer cells are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The STAT3 inhibitor or vehicle is administered, typically via oral gavage, at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly.

-

Efficacy Calculation: Tumor growth inhibition (TGI) is calculated based on the difference in tumor volume between the treated and control groups.

-

Tissue Analysis: At the end of the study, tumors are excised for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the early research applications of this STAT3 inhibitor.

Caption: Canonical STAT3 signaling pathway and the mechanism of inhibition.

Caption: A typical workflow for Western Blot analysis.

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Methodological & Application

Stat3-IN-20: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation.[1][2][3] Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] Stat3-IN-20 is a selective inhibitor of STAT3, offering a valuable tool for investigating the role of STAT3 signaling in cancer biology and for potential drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including quantitative data, experimental methodologies, and visual diagrams of the underlying signaling pathways and workflows.

Mechanism of Action

This compound is a cell-permeable small molecule that selectively inhibits the function of STAT3. It acts by binding to the SH2 domain of STAT3, a crucial step for its activation. This binding prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue by upstream kinases like Janus kinases (JAKs). Consequently, this compound effectively blocks STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of its target genes. These target genes are often involved in promoting cell proliferation, survival, and angiogenesis, while inhibiting apoptosis.[4]

Diagram of the STAT3 Signaling Pathway and Inhibition by this compound

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory effect of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |

| DU145 | Prostate Cancer | 2.97 | [5] |

| MDA-MB-231 | Breast Cancer | 3.26 | [5] |

| B16F10 | Melanoma | 1.67 (for Stattic, a similar STAT3 inhibitor) | [6] |

| CT26 | Colon Carcinoma | 2.02 (for Stattic, a similar STAT3 inhibitor) | [6] |

Note: Data for Stattic is included to provide a broader context of STAT3 inhibition in different cell lines, as comprehensive data for this compound is still emerging.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on the phosphorylation of STAT3.

Workflow for Western Blot Analysis

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Stat3-IN-20 solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of Stat3-IN-20 for in vitro assays, along with comprehensive protocols for its use in evaluating the inhibition of the STAT3 signaling pathway.

Product Information

-

Product Name: this compound

-

Mechanism of Action: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by binding to the SH2 domain of STAT3, which is crucial for its phosphorylation-dependent dimerization.[1][2] By preventing dimerization, this compound inhibits the translocation of STAT3 to the nucleus and subsequent downstream gene transcription.[1][2] This leads to the induction of cell cycle arrest and apoptosis in cancer cells where STAT3 is overactivated.[1]

-

Biological Activity: this compound has an IC50 of 0.65 μM for STAT3.[1] It has shown antiproliferative effects in cancer cell lines with constitutively active STAT3, such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer), with IC50 values of 2.97 μM and 3.26 μM, respectively.[1]

Solubility and Solution Preparation

The solubility of this compound is a critical factor for its effective use in in vitro assays. The following tables provide data on its solubility in common laboratory solvents and guidelines for preparing stock and working solutions.

Table 1: Solubility of this compound

| Solvent | Concentration | Remarks |

| DMSO | 100 mg/mL (168.45 mM) | Requires ultrasonication and warming to 80°C for complete dissolution.[1] |

| Ethanol | Insoluble | Not recommended as a primary solvent. |

| Water | Insoluble | Not recommended as a primary solvent. |

Table 2: Preparation of Stock and Working Solutions

| Solution Type | Recommended Concentration | Solvent | Preparation Procedure | Storage |

| Stock Solution | 10 mM | DMSO | To prepare a 10 mM stock solution, dissolve 5.94 mg of this compound (MW: 593.64 g/mol ) in 1 mL of DMSO. Sonicate and warm as needed to ensure complete dissolution. | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. |

| Working Solution | 1-100 µM | Cell Culture Medium | Dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is ≤ 0.5% to avoid solvent toxicity. | Prepare fresh for each experiment. |

Signaling Pathway

The diagram below illustrates the canonical STAT3 signaling pathway, which is the primary target of this compound.

References

Application Notes and Protocols for Stat3-IN-20 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Stat3-IN-20, a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in Western blot analysis to investigate the STAT3 signaling pathway.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly cancer, where its constitutive activation is a common feature.[3][4] this compound is a potent and selective small molecule inhibitor of STAT3. It functions by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. This binding event effectively blocks the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), preventing its translocation to the nucleus and the transcription of its target genes.

Western blotting is a fundamental technique to study the expression and activation state of proteins. In the context of STAT3 signaling, it is used to measure the total levels of STAT3 protein and the levels of its activated, phosphorylated form (p-STAT3). By treating cells with this compound and subsequently performing a Western blot, researchers can quantify the inhibitory effect of the compound on STAT3 activation.

Mechanism of Action of this compound

This compound is a selective inhibitor of STAT3 with a reported IC50 of 0.65 μM. Its mechanism of action involves binding to the SH2 domain of the STAT3 protein. This interaction prevents the recruitment of STAT3 to activated upstream kinases, such as Janus kinases (JAKs), thereby inhibiting the phosphorylation of STAT3 at the critical Tyr705 residue. Unphosphorylated STAT3 cannot form homodimers, translocate to the nucleus, or bind to the promoter regions of its target genes.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing researchers with essential parameters for experimental design.

| Parameter | Value | Cell Lines | Reference |

| IC50 (STAT3 Inhibition) | 0.65 μM | In vitro assay | MedChemExpress Datasheet |

| IC50 (Antiproliferative) | 2.97 μM | DU145 (Prostate Cancer) | MedChemExpress Datasheet |

| IC50 (Antiproliferative) | 3.26 μM | MDA-MB-231 (Breast Cancer) | MedChemExpress Datasheet |

| Solubility in DMSO | ≥ 100 mg/mL (≥ 168.45 mM) | - | MedChemExpress Datasheet |

| Recommended Stock Solution | 10 mM in DMSO | - | General Lab Practice |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | - | MedChemExpress Datasheet |

Experimental Protocols

This section provides a detailed protocol for a Western blot analysis to assess the effect of this compound on STAT3 phosphorylation in a cancer cell line with constitutively active STAT3 (e.g., DU145 or MDA-MB-231).

Materials and Reagents

-

Cell Line: DU145, MDA-MB-231, or other suitable cell line with activated STAT3.

-

Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound: Dissolved in DMSO to prepare a 10 mM stock solution.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

SDS-PAGE Gels: 4-12% gradient or 10% polyacrylamide gels.

-

Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.

-

Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL substrate.

-

Imaging System: Chemiluminescence detection system.

Experimental Workflow

Caption: Western blot workflow for analyzing the effect of this compound.

Detailed Protocol

-

Cell Seeding and Treatment:

-

Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

(Optional) The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal STAT3 activation.

-

Prepare serial dilutions of this compound in serum-free or low-serum medium. Recommended concentrations to test are in the range of 1 µM to 10 µM. Include a DMSO-only vehicle control.

-

Treat the cells with the different concentrations of this compound for a predetermined time. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment duration.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein) to new, pre-chilled tubes.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

To probe for total STAT3 and a loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels or cut the membrane if the proteins are well-separated by size.

-

For re-probing, incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then incubate with the primary antibody for total STAT3 (e.g., 1:1000 dilution in 5% milk/TBST). Repeat the washing and secondary antibody incubation steps.

-

Finally, probe for a loading control like β-actin or GAPDH to ensure equal protein loading.

-

-

Detection and Analysis:

-

Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT3 and total STAT3 band intensities to the loading control. The ratio of p-STAT3 to total STAT3 can then be calculated to determine the extent of inhibition by this compound.

-

Signaling Pathway and Logical Diagrams

The following diagrams illustrate the STAT3 signaling pathway, the inhibitory action of this compound, and the logical flow of the experiment.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Caption: Logical workflow of the this compound Western blot experiment.

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

Application of STAT3 Inhibitors in Xenograft Mouse Models: A General Guide

Disclaimer: Extensive searches for preclinical data on the specific compound "STAT3-IN-20" in xenograft mouse models did not yield any specific results. Therefore, these application notes and protocols are based on published studies of other small molecule STAT3 inhibitors that target the STAT3 SH2 domain. This document is intended to serve as a general guide for researchers, scientists, and drug development professionals. The protocols provided are examples and will require optimization for specific STAT3 inhibitors and cancer models.

Introduction to STAT3 Inhibition in Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of human cancers.[1][2] Persistent STAT3 signaling promotes tumor cell proliferation, survival, angiogenesis, and immune evasion, making it an attractive target for cancer therapy.[3][4] Small molecule inhibitors targeting the STAT3 pathway have shown promise in preclinical studies by suppressing tumor growth and enhancing the efficacy of other cancer treatments.[2][5][6] Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo efficacy and pharmacodynamics of these inhibitors.

Data Presentation: Preclinical Efficacy of Small Molecule STAT3 Inhibitors in Xenograft Models

The following table summarizes the quantitative data from preclinical studies of various small molecule STAT3 inhibitors in xenograft mouse models. This data illustrates the potential anti-tumor activity of targeting the STAT3 pathway.

| STAT3 Inhibitor | Cancer Type | Mouse Model | Cell Line | Dosage and Administration | Treatment Duration | Key Findings | Reference(s) |

| C188-9 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude Mice | UM-SCC-17B | Not specified | Not specified | Prevented tumor xenograft growth. | [7] |

| Non-Small Cell Lung Cancer (NSCLC) | Nude Mice | A549 | Not specified | Not specified | Reduced tumor volume and weight. | [6] | |

| N4 | Pancreatic Cancer | Animal Models | PANC-1 | 20 µM/kg | 20 days | Suppressed tumor growth and metastasis; prolonged survival. | [1][5][8][9][10] |

| STA-21 | Breast Cancer | Not specified | MDA-MB-231, MDA-MB-435s, MDA-MB-468 | 20 or 30 µM | 48 hours (in vitro) | Reduced survival of breast cancer cells with constitutive STAT3 signaling. | [11][12] |

| 6Br-6a | Breast Cancer | Xenograft Mouse Model | MDA-MB-231 | Not specified | Not specified | Inhibited tumor growth. | [13] |

Signaling Pathway and Experimental Workflow Diagrams

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is a primary target for inhibition in cancer therapy. Upon activation by upstream cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and the transcription of target genes involved in oncogenesis.[3][14][15][16][17]

Caption: Canonical STAT3 signaling pathway and the point of inhibition.

Experimental Workflow for a Xenograft Mouse Model Study

This diagram outlines a typical experimental workflow for evaluating a STAT3 inhibitor in a xenograft mouse model.

Caption: Generalized experimental workflow for a xenograft mouse study.

Experimental Protocols

The following are generalized protocols for a xenograft mouse model study to evaluate a small molecule STAT3 inhibitor. Note: These protocols are a composite based on common practices and should be adapted and optimized for the specific inhibitor, cell line, and research question.

Cell Culture and Preparation

-

Cell Line Selection: Choose a human cancer cell line with documented constitutive STAT3 activation.

-

Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

-

Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer.

-

Preparation for Injection: Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). Keep the cell suspension on ice until injection.

Xenograft Mouse Model Establishment

-

Animal Strain: Use immunodeficient mice, such as athymic nude mice or SCID mice, to prevent rejection of the human tumor cells.

-

Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate anesthetic agent.

-

For subcutaneous models, inject the cell suspension (e.g., 100 µL) into the flank of the mouse.

-

For orthotopic models, inject the cells into the organ of origin.

-

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

STAT3 Inhibitor Formulation and Administration

-

Drug Formulation:

-

The formulation of the STAT3 inhibitor will depend on its solubility and stability. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.

-

Important: Conduct preliminary studies to determine the maximum tolerated dose (MTD) and the optimal vehicle that does not cause toxicity.

-

-

Randomization and Treatment Groups:

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Typical groups include: Vehicle control and one or more doses of the STAT3 inhibitor.

-

-

Administration:

-

Administer the STAT3 inhibitor and vehicle via the appropriate route (e.g., intraperitoneal injection, oral gavage).

-

The dosing schedule will need to be optimized (e.g., daily, twice weekly).

-

In-Life Monitoring and Endpoint Analysis

-

Tumor Measurement: Continue to measure tumor volume regularly throughout the study.

-

Body Weight and Health Monitoring: Monitor the body weight of the mice as an indicator of toxicity. Observe the animals for any signs of distress.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in formalin for histopathological analysis (immunohistochemistry).

Immunohistochemical Analysis of p-STAT3

-

Tissue Preparation: Paraffin-embed the formalin-fixed tumor tissues and cut them into sections.

-

Deparaffinization and Rehydration: Dewax the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as DAB.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the levels and localization of p-STAT3 in the tumor tissue.

Conclusion

The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. The use of xenograft mouse models is essential for the preclinical evaluation of novel STAT3 inhibitors like this compound. The protocols and data presented here, based on analogous compounds, provide a framework for designing and conducting such studies. It is critical to perform thorough dose-finding and toxicity studies for any new compound and to optimize the experimental conditions for the specific cancer model being investigated.

References

- 1. Selective small molecule Stat3 inhibitor reduces breast cancer tumor-initiating cells and improves recurrence free survival in a human-xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Drug Resistance Mechanisms Using STAT3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a significant impediment to the successful treatment of cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumorigenesis and has been increasingly implicated in the development of resistance to a wide range of cancer therapies, including conventional chemotherapy and targeted agents. Constitutive activation of STAT3 can promote the expression of genes involved in cell survival, proliferation, and angiogenesis, thereby enabling cancer cells to evade the cytotoxic effects of therapeutic agents.

This document provides detailed application notes and protocols for utilizing small molecule inhibitors of STAT3 to investigate and potentially overcome drug resistance in cancer cells. We will focus on three well-characterized STAT3 inhibitors: Stattic , Napabucasin (BBI608) , and S3I-201 , as illustrative examples. These notes are intended to provide researchers with the necessary information to design and execute experiments aimed at elucidating the role of STAT3 in drug resistance and evaluating the efficacy of STAT3 inhibition as a therapeutic strategy.

The STAT3 Signaling Pathway in Drug Resistance

The STAT3 signaling cascade is a central node for numerous upstream signals, including cytokines (e.g., IL-6) and growth factors (e.g., EGF), which are often present in the tumor microenvironment and can contribute to drug resistance. Upon activation by upstream kinases such as Janus kinases (JAKs) or Src, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, leading to their transcription.

Key STAT3-mediated mechanisms of drug resistance include:

-

Upregulation of anti-apoptotic proteins: STAT3 can induce the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and survivin, which counteract the pro-apoptotic effects of many cancer therapies.[1][2]

-

Promotion of cell cycle progression: By upregulating cyclins, particularly Cyclin D1, STAT3 can drive cell cycle progression, allowing cancer cells to continue proliferating in the presence of drugs that would otherwise induce cell cycle arrest.

-

Induction of epithelial-mesenchymal transition (EMT): STAT3 activation has been linked to the induction of EMT, a process that confers migratory and invasive properties to cancer cells and is associated with resistance to various therapies.

-

Modulation of the tumor microenvironment: STAT3 can regulate the expression of immunosuppressive factors, contributing to an immune-evasive tumor microenvironment that can limit the efficacy of immunotherapies.

The following diagram illustrates the canonical STAT3 signaling pathway and its role in promoting transcriptional programs associated with drug resistance.

Overview of Selected STAT3 Inhibitors

Stattic

Stattic is a non-peptidic small molecule that was identified as a selective inhibitor of STAT3. It is thought to disrupt the function of the STAT3 SH2 domain, thereby preventing STAT3 dimerization, nuclear translocation, and DNA binding.[3]

Napabucasin (BBI608)

Napabucasin is an orally available small molecule that has been shown to inhibit cancer stemness by targeting the STAT3 pathway.[4][5] It has demonstrated anti-tumor activity in various preclinical models and is currently being evaluated in clinical trials.[4][6]

S3I-201 (NSC 74859)

S3I-201 is a selective STAT3 inhibitor that was identified through structure-based virtual screening. It has been shown to inhibit STAT3 DNA-binding activity and induce apoptosis in cancer cells with constitutively active STAT3.[7]

Quantitative Data on STAT3 Inhibitors in Drug-Resistant Cancer Cells

The following tables summarize the reported IC50 values for Stattic, Napabucasin, and S3I-201 in various cancer cell lines, including those with acquired drug resistance. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Table 1: IC50 Values of Stattic in Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | Stattic IC50 (µM) | Reference |

| B16F10 | Melanoma | - | 1.67 ± 0.2 | [3] |

| CT26 | Colon Carcinoma | - | 1.8 ± 0.3 | [3] |

| CNE1 | Nasopharyngeal Carcinoma | Cisplatin | ~5 (alone), ~3.25 (with Cisplatin) | [2] |

| CNE2 | Nasopharyngeal Carcinoma | Cisplatin | ~10 (alone), ~5 (with Cisplatin) | [2] |

| HONE1 | Nasopharyngeal Carcinoma | Cisplatin | >10 (alone), <4.3 (with Cisplatin) | [2] |

| C666-1 | Nasopharyngeal Carcinoma | Cisplatin | >10 (alone), <5.9 (with Cisplatin) | [2] |

| MDA-MB-231 | Breast Cancer | - | 5.5 | [8] |

| PC3 | Prostate Cancer (STAT3-deficient) | - | 1.7 | [8] |

Table 2: IC50 Values of Napabucasin (BBI608) in Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | Napabucasin IC50 (µM) | Reference |

| U87MG | Glioblastoma | - | 6.4 | [9] |

| LN229 | Glioblastoma | - | 5.6 | [9] |

| Various Cancer Stem Cells | Various | - | 0.291 - 1.19 | [10] |

| SH-SY5Y | Neuroblastoma | Doxorubicin | ~0.3 - 1 (significant cell death) | [11] |

| NOZ | Biliary Tract Cancer | - | ~1.25 (significant cytotoxicity) | [12] |

| HuCCt-1 | Biliary Tract Cancer | - | ~1.25 (significant cytotoxicity) | [12] |

Table 3: IC50 Values of S3I-201 (NSC 74859) in Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | S3I-201 IC50 (µM) | Reference |

| In vitro STAT3 DNA-binding | - | - | 86 ± 33 | [7] |

| MDA-MB-231 | Breast Cancer | - | ~100 | [13] |

| MDA-MB-435 | Breast Cancer | - | ~100 | [13] |

| MDA-MB-468 | Breast Cancer | - | ~100 | [13] |

| Huh-7 | Hepatocellular Carcinoma | - | 150 | [14] |

| SNU-398 | Hepatocellular Carcinoma | - | 150 | [14] |

| SNU-475 | Hepatocellular Carcinoma | - | 15 | [14] |

| SNU-182 | Hepatocellular Carcinoma | - | 200 | [14] |

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the role of STAT3 in drug resistance and the effects of STAT3 inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of STAT3 inhibitors alone or in combination with other drugs.

Materials:

-

Cancer cell lines (parental and drug-resistant)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

STAT3 inhibitor (e.g., Stattic, Napabucasin, S3I-201)

-

Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the STAT3 inhibitor and/or the chemotherapeutic agent in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for STAT3 Phosphorylation and Target Gene Expression

This protocol is used to assess the effect of STAT3 inhibitors on the phosphorylation of STAT3 and the expression levels of its downstream target proteins.

Materials:

-

Cancer cell lines

-

STAT3 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the STAT3 inhibitor at the desired concentrations and for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature the protein samples by boiling in Laemmli buffer.

-